3-Chloro-4-fluorophenyl-(2-thienyl)methanol
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Overview
Description
3-Chloro-4-fluorophenyl-(2-thienyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with chlorine and fluorine atoms, as well as a thienyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorophenyl-(2-thienyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2-thiophenemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or titanium tetrachloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production often employs optimized reaction conditions, including temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-chloro-4-fluorophenyl-(2-thienyl)ketone or aldehyde.
Reduction: Formation of 3-chloro-4-fluorophenyl-(2-thienyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorophenyl-(2-thienyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl-(2-thienyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to increased biological activity. The thienyl group may also contribute to its overall pharmacological profile by influencing its solubility, stability, and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenyl-(2-thienyl)ketone
- 3-Chloro-4-fluorophenyl-(2-thienyl)methane
- 3-Chloro-4-fluorophenyl-(2-thienyl)amine
Uniqueness
3-Chloro-4-fluorophenyl-(2-thienyl)methanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thienyl group and methanol moiety provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-thiophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPJWIZIDOAGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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